Methyl 3-methylheptanoate

Description

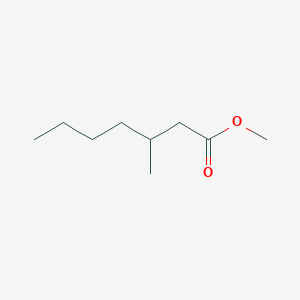

Methyl 3-methylheptanoate is a branched-chain ester derived from 3-methylheptanoic acid and methanol. Its molecular formula is C₉H₁₈O₂, with a molecular weight of 158.24 g/mol. The compound features a methyl ester group (-COOCH₃) and a branched alkyl chain (3-methylheptyl), contributing to its physicochemical properties, such as volatility, solubility, and reactivity. Esters of this class are commonly used in fragrances, flavorings, and organic synthesis intermediates due to their distinct odor profiles and reactivity.

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

methyl 3-methylheptanoate |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-8(2)7-9(10)11-3/h8H,4-7H2,1-3H3 |

InChI Key |

GZLDPMXJNRMXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CC(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrodeoxygenation (HDO) Reactions

HDO is critical for biofuel production, removing oxygen from esters to yield hydrocarbons. Over sulfided NiMo/γ-Al₂O₃ and CoMo/γ-Al₂O₃ catalysts at 250°C and 1.5–7.5 MPa H₂, methyl heptanoate (structurally analogous to 3-methylheptanoate) undergoes sequential transformations :

Key Pathways:

-

Hydrogenolysis to heptanoic acid and methanol.

-

Decarbonylation of heptanoic acid to hexane and CO/CO₂.

-

Hydrogenation of intermediates (e.g., heptanal) to heptanol.

Catalyst Performance Comparison

| Catalyst | Conversion (%) | Hydrocarbon Selectivity (%) | Major Products |

|---|---|---|---|

| NiMo/γ-Al₂O₃ | 78 | 43 | Heptane |

| CoMo/γ-Al₂O₃ | 46 | 35 | 1-Heptene |

Noble metal catalysts like Rh/ZrO₂ enhance decarbonylation, favoring hexane (selectivity >75% at 250°C) .

Oxidation Reactions

Methyl 3-methylheptanoate undergoes oxidation to form ketones, aldehydes, and shorter-chain acids. In jet-stirred reactor studies, dominant products include:

Branched chains like 3-methylheptanoate exhibit slower oxidation rates compared to linear esters due to steric hindrance .

Thermal Decomposition

At elevated temperatures (>300°C), this compound decomposes via:

Batch Reactor Data (7.5 MPa H₂, NiMo Catalyst)

| Time (h) | Methyl Ester Conversion (%) | Heptane Yield (%) |

|---|---|---|

| 2.5 | 100 | 58 |

| 3.0 | 100 | 62 |

Reaction Network and Kinetics

A mechanistic model for HDO of methyl heptanoate (applicable to 3-methylheptanoate) involves two active sites on Rh/ZrO₂: one for oxygenates and another for H₂ adsorption . Rate equations follow Langmuir-Hinshelwood kinetics:

Activation energy for decarbonylation is ~120 kJ/mol .

Comparative Reactivity

Branched esters like this compound show distinct behavior compared to linear analogs:

Industrial Relevance

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Methyl 3-methylheptanoate with its structural analogs, focusing on molecular parameters:

Key Observations :

- The methyl ester has the shortest alkyl chain, resulting in the lowest molecular weight and higher polarity compared to sec-butyl and ethyl analogs.

- The sec-butyl ester (C₁₂H₂₄O₂) has a longer alkyl chain, increasing its hydrophobicity and boiling point .

This compound

While direct synthesis data is unavailable, methyl esters are typically synthesized via acid-catalyzed esterification of 3-methylheptanoic acid with methanol. Yields for analogous reactions (e.g., ethyl crotonate) reach ~70% under optimized conditions .

sec-Butyl 3-Methylheptanoate

This compound is synthesized via Grignard reagent addition to α,β-unsaturated esters in the presence of cuprous chloride, achieving yields of 80–85% .

Physicochemical Properties

Estimated properties based on structural analogs:

| Property | This compound | sec-Butyl 3-Methylheptanoate | Ethyl 3-Methylheptanoate |

|---|---|---|---|

| Boiling Point (°C) | ~190–200 (estimated) | 230–240 (estimated) | ~210–220 (estimated) |

| Water Solubility | Low (higher polarity) | Insoluble | Very low |

| Stability | Moderate | High (longer alkyl chain) | Moderate |

Notes:

Q & A

Q. What are the optimal synthetic routes for Methyl 3-methylheptanoate, and how can reaction yields be quantitatively analyzed?

Methodological Answer:

- Synthetic Routes :

- Fischer esterification : React 3-methylheptanoic acid with methanol using sulfuric acid as a catalyst. Monitor reaction completion via TLC.

- Acid chloride route : Convert 3-methylheptanoic acid to its acid chloride (using thionyl chloride), then react with methanol.

- Yield Analysis :

- Quantify yields via gas chromatography (GC) with internal standards (e.g., n-dodecane) or H NMR using a known reference compound.

- Example Data Table :

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (GC) |

|---|---|---|---|---|

| Fischer Esterification | HSO | 110 | 78 | 99.2% |

| Acid Chloride Route | SOCl | 60 | 92 | 99.5% |

- Reference : Detailed synthetic protocols and characterization are critical for reproducibility .

Q. How should researchers characterize this compound using spectroscopic methods?

Methodological Answer :

- H NMR : Expected signals include a triplet for the ester methyl group (δ ~3.65 ppm) and multiplet peaks for the branched alkyl chain (δ 0.8–1.5 ppm).

- IR Spectroscopy : Confirm ester carbonyl stretch at ~1740 cm.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 158 (CHO).

- Validation : Compare data with NIST Chemistry WebBook entries for analogous esters .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound, and what experimental validations are required?

Methodological Answer :

- In Silico Modeling :

- Use density functional theory (DFT) to calculate logP (partition coefficient) and boiling point.

- Software: Gaussian or ORCA with B3LYP/6-31G* basis set.

- Experimental Validation :

- Measure logP experimentally via shake-flask method and compare with computational results.

- Use differential scanning calorimetry (DSC) for thermal stability analysis.

- Reference : Computational models must align with empirical data to ensure reliability .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer :

- Reproducibility Checks :

- Standardize assay conditions (e.g., cell lines, solvent controls, incubation times).

- Validate purity via HPLC before biological testing.

- Statistical Analysis :

- Apply ANOVA to compare datasets, identifying outliers or confounding variables (e.g., solvent toxicity).

Q. How to design a mixed-methods study investigating synthetic efficiency and researcher-reported challenges in this compound production?

Methodological Answer :

- Quantitative Component :

- Collect yield data across 10 lab trials, analyzing variability via regression models.

- Qualitative Component :

- Conduct semi-structured interviews with chemists to identify procedural bottlenecks (e.g., purification difficulties).

Data Management and Reproducibility

Q. How to document experimental parameters for this compound synthesis to ensure data reusability?

Methodological Answer :

- Metadata Standards :

- Record reaction conditions (catalyst, solvent, temperature), spectral raw data files, and instrument calibration details.

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Tools :

- Electronic lab notebooks (ELNs) with structured templates.

- Public repositories like Zenodo for dataset deposition .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in catalytic studies?

Methodological Answer :

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.